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2-(o-Bromobenzyloxy) aniline

Cat. No.: B8542573
M. Wt: 278.14 g/mol
InChI Key: QYJYHEDTIDXBLJ-UHFFFAOYSA-N
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Description

Contextualization within Organic Chemistry

In the broader context of organic chemistry, 2-(o-Bromobenzyloxy)aniline is classified as an aromatic amine and a brominated aromatic compound. evitachem.com The aniline (B41778) portion of the molecule, an amino group attached to a benzene (B151609) ring, is a fundamental structure in organic chemistry, known for its role in the synthesis of dyes, pharmaceuticals, and polymers. geeksforgeeks.orgbritannica.com The presence of the ortho-bromobenzyl ether group introduces specific reactivity and steric influences that are of interest to synthetic chemists. The bromine atom, a halogen, can participate in a variety of substitution and coupling reactions, while the ether linkage provides a degree of flexibility to the molecule. evitachem.com

Significance in Contemporary Chemical Synthesis Research

The significance of 2-(o-Bromobenzyloxy)aniline in modern chemical synthesis lies in its utility as a versatile building block. evitachem.com It serves as a precursor for the synthesis of more complex molecules, particularly heterocyclic compounds, which are a cornerstone of medicinal chemistry. mdpi.comcem.comopenaccessjournals.com The strategic placement of the bromo and amino groups allows for selective transformations, enabling the construction of elaborate molecular architectures. For instance, the amino group can be readily acylated or diazotized, while the bromine atom can be displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions. evitachem.comorgsyn.org

Recent research has explored its use in the synthesis of novel heterocyclic systems. For example, it has been used as a starting material in the radical-mediated synthesis of azetidin-2,3-diones, which are potential synthons for biologically active compounds. researchgate.net Additionally, derivatives of this compound are investigated for their potential applications in medicinal chemistry, including the development of antiviral agents. evitachem.com

Historical Development and Early Investigations

The synthesis of 2-(o-Bromobenzyloxy)aniline was reported in a patent filed in the early 1960s. google.comgoogle.com The initial preparation involved the reduction of 2-(o-bromobenzyloxy)nitrobenzene. google.com This early work was likely driven by the broader interest in developing new synthetic routes to access novel chemical structures for potential applications in pharmaceuticals and other areas. The development of brominated aniline derivatives, in general, was part of a larger effort to understand the electronic effects of halogen substituents on the reactivity of aromatic amines.

Scope of Academic Inquiry for the Compound

The academic inquiry surrounding 2-(o-Bromobenzyloxy)aniline encompasses several key areas of chemical research. These include the development of efficient and selective synthetic methods for its preparation and the exploration of its reactivity in various chemical transformations. A significant focus of research is its application as a key intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity. This involves multi-step syntheses where the unique structural features of 2-(o-Bromobenzyloxy)aniline are strategically utilized to construct target molecules.

Spectroscopic and structural analysis also forms an important part of the academic investigation of this compound and its derivatives, providing insights into their chemical properties and behavior.

Physicochemical Properties of 2-(o-Bromobenzyloxy)aniline

PropertyValue
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
CAS Number3434-04-6

This data is compiled from various chemical databases. evitachem.comchemsrc.com

Interactive Data Table: Key Research Findings

Research AreaKey FindingRelevant Compounds
SynthesisCan be synthesized from o-nitrophenol and o-bromobenzyl bromide followed by reduction. google.com2-(o-Bromobenzyloxy)aniline, o-Nitrophenol, o-Bromobenzyl bromide
ReactivityThe bromine atom can undergo nucleophilic substitution. evitachem.com2-(o-Bromobenzyloxy)aniline
ApplicationUsed as an intermediate in the synthesis of heterocyclic compounds like azetidin-2,3-diones. researchgate.net2-(o-Bromobenzyloxy)aniline, Azetidin-2,3-diones

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12BrNO B8542573 2-(o-Bromobenzyloxy) aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-[(2-bromophenyl)methoxy]aniline

InChI

InChI=1S/C13H12BrNO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9,15H2

InChI Key

QYJYHEDTIDXBLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2N)Br

Origin of Product

United States

Synthetic Methodologies for 2 O Bromobenzyloxy Aniline

Established Synthetic Pathways

The conventional synthesis of 2-(o-Bromobenzyloxy)aniline is typically achieved through a two-step sequence involving the formation of an ether linkage followed by the reduction of a nitro group.

Nucleophilic Substitution Approaches

The ether linkage in 2-(o-Bromobenzyloxy)aniline is commonly forged via a Williamson ether synthesis, a robust and widely employed method for preparing ethers. masterorganicchemistry.comwikipedia.org This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing the precursor to 2-(o-Bromobenzyloxy)aniline, this involves the reaction of 2-nitrophenol with 2-bromobenzyl bromide.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, which deprotonates the phenolic hydroxyl group of 2-nitrophenol to form the more nucleophilic phenoxide. A polar aprotic solvent like dimethylformamide (DMF) or acetone is often employed to facilitate the reaction.

Table 1: Representative Conditions for Williamson Ether Synthesis of 1-bromo-2-((2-nitrophenoxy)methyl)benzene

Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
2-Nitrophenol2-Bromobenzyl bromideK₂CO₃DMF80-1004-685-95
2-Nitrophenol2-Bromobenzyl bromideNaOHAcetoneReflux6-880-90

Reduction of Precursor Aromatic Ethers

The final step in the established synthesis is the reduction of the nitro group in the precursor, 1-bromo-2-((2-nitrophenoxy)methyl)benzene, to an amine group, yielding the target compound 2-(o-Bromobenzyloxy)aniline. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method. libretexts.orggoogle.com

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide. libretexts.org This method is favored for its high yields and clean reaction profile. Alternative reducing agents include metals in acidic media, such as tin(II) chloride in hydrochloric acid or iron in acetic acid.

Table 2: Common Methods for the Reduction of 1-bromo-2-((2-nitrophenoxy)methyl)benzene

Reducing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
H₂Pd/CEthanol25-502-490-98
SnCl₂·2H₂O-Ethanol/HClReflux3-585-95
Fe-Acetic Acid80-1004-680-90

Advanced and Green Synthesis Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents.

Solvent-Free and Mechanochemical Techniques

Solvent-free synthesis, particularly through mechanochemistry, offers a compelling green alternative to traditional solvent-based reactions. Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions between solid-state reactants, often in the absence of a solvent. chemicalbook.com This technique can lead to shorter reaction times, higher yields, and reduced waste generation.

For the synthesis of the ether precursor, a solid-state reaction between 2-nitrophenol, 2-bromobenzyl bromide, and a solid base like potassium carbonate could be achieved through ball milling. Similarly, the reduction of the nitro group can also be performed under solvent-free conditions using a solid reducing agent.

Microwave and Ultrasound-Assisted Protocols

Microwave and ultrasound irradiation have emerged as powerful tools for accelerating organic reactions. chemrxiv.orgrsc.org Microwave-assisted synthesis utilizes the efficient heating of polar molecules by microwave energy to dramatically reduce reaction times, often from hours to minutes. chemrxiv.org Ultrasound-assisted synthesis, or sonochemistry, employs acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields.

Both the Williamson ether synthesis and the reduction of the nitro precursor can be significantly expedited using these techniques. chemrxiv.orgrsc.org Microwave-assisted Williamson ether synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. Ultrasound has been shown to be effective in promoting the reduction of nitroarenes. researchgate.net

Table 3: Comparison of Conventional and Advanced Synthesis Techniques

Synthetic StepConventional MethodMicrowave-AssistedUltrasound-Assisted
Ether Synthesis Reflux in DMF (4-6 h)5-15 min30-60 min
Nitro Reduction Catalytic hydrogenation (2-4 h)10-30 min45-90 min

Catalysis in Sustainable Synthesis

Catalysis plays a pivotal role in sustainable chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. In the synthesis of 2-(o-Bromobenzyloxy)aniline, catalysis is most prominent in the reduction of the nitro group. While traditional metal catalysts like Pd/C are highly effective, research is ongoing to develop more sustainable catalytic systems. This includes the use of earth-abundant metal catalysts and nanocatalysts, which can offer improved activity and recyclability. The use of transfer hydrogenation, where a safe and easily handled hydrogen donor replaces gaseous hydrogen, is another green catalytic approach.

Atom Economy Considerations in Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.govwikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. nih.govnih.gov A higher atom economy indicates a more sustainable process with less waste generation. In the synthesis of 2-(o-Bromobenzyloxy)aniline, various established etherification and amination reactions can be considered, each with distinct atom economy profiles.

Several synthetic strategies can be envisaged for the preparation of 2-(o-Bromobenzyloxy)aniline. The most direct approaches involve the formation of the ether linkage. Key reactions for this transformation include the Williamson ether synthesis, the Mitsunobu reaction, and metal-catalyzed C-O coupling reactions like the Ullmann condensation or Buchwald-Hartwig C-O coupling. Alternatively, the aniline (B41778) functionality can be introduced in a final step. For the purpose of this analysis, we will compare the atom economy of three potential synthetic routes.

The following table provides a comparative analysis of the atom economy for three hypothetical synthetic routes to 2-(o-Bromobenzyloxy)aniline.

Interactive Data Table: Atom Economy of Synthetic Routes to 2-(o-Bromobenzyloxy)aniline

Synthetic Route Reactants Molecular Weight ( g/mol ) Desired Product Molecular Weight ( g/mol ) Byproducts Molecular Weight ( g/mol ) Atom Economy (%)
Route 1: Williamson Ether Synthesis 2-Aminophenol (B121084) + o-Bromobenzyl bromide + Sodium hydride109.13 + 249.94 + 24.002-(o-Bromobenzyloxy)aniline278.14Sodium bromide + Hydrogen gas102.89 + 2.0272.6%
Route 2: Mitsunobu Reaction 2-Nitrophenol + o-Bromobenzyl alcohol + Triphenylphosphine + DIAD139.11 + 187.03 + 262.29 + 202.21Intermediate ether, then reduction278.14Triphenylphosphine oxide + Reduced DIAD278.28 + 204.2335.2%
Route 3: Reductive Amination 2-(o-Bromobenzyloxy)benzaldehyde + Ammonia + Sodium borohydride291.13 + 17.03 + 37.832-(o-Bromobenzyloxy)aniline278.14Water + Sodium salts18.02 + others< 80% (approx.)

Note: The atom economy for Route 3 is an approximation as the full stoichiometry of the borohydride reduction and subsequent workup can vary.

From the table, the Williamson ether synthesis (Route 1) demonstrates a significantly higher atom economy compared to the Mitsunobu reaction (Route 2). This is primarily due to the generation of high molecular weight byproducts, triphenylphosphine oxide and the reduced form of DIAD, in the Mitsunobu reaction. While the reductive amination (Route 3) appears to have a reasonably good atom economy, the Williamson ether synthesis remains a more atom-economical choice among these options for the direct formation of the ether linkage.

Retrosynthetic Analysis of 2-(o-Bromobenzyloxy)aniline

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. This process involves "disconnections" of chemical bonds, which correspond to the reverse of known chemical reactions.

For 2-(o-Bromobenzyloxy)aniline, the most logical disconnection is at the ether linkage (C-O bond), as this is a common and reliable bond to form in organic synthesis. This leads to two primary synthons: an aniline-containing nucleophile and a benzyl-containing electrophile.

Disconnection of the Ether Linkage:

The C-O bond of the ether can be disconnected in two ways, leading to two potential synthetic strategies:

Disconnection A: This involves disconnecting the bond between the aniline oxygen and the benzylic carbon. This leads to a 2-aminophenol synthon and an o-bromobenzyl cation synthon.

Disconnection B: This involves disconnecting the bond between the benzylic oxygen and the aniline ring. This would lead to an o-bromobenzyl alcohol synthon and a 2-aminophenyl cation synthon. Disconnection A is generally preferred as it leads to more readily available and reactive synthetic equivalents.

Synthetic Equivalents:

Based on Disconnection A, the corresponding synthetic equivalents for the synthons are:

Synthon 1 (2-aminophenoxide): The synthetic equivalent is 2-aminophenol . The phenoxide can be generated in situ using a suitable base.

Synthon 2 (o-bromobenzyl cation): The synthetic equivalent is o-bromobenzyl bromide or another suitable o-bromobenzyl halide. The bromine atom serves as a good leaving group for nucleophilic substitution.

Proposed Synthetic Route:

The retrosynthetic analysis therefore suggests a straightforward synthesis of 2-(o-Bromobenzyloxy)aniline via a Williamson ether synthesis. This would involve the reaction of 2-aminophenol with o-bromobenzyl bromide in the presence of a base to deprotonate the phenolic hydroxyl group.

This retrosynthetic approach provides a clear and logical pathway to the target molecule, starting from readily accessible precursors. The forward synthesis based on this analysis is a well-established and generally high-yielding reaction.

Reactivity and Reaction Mechanisms of 2 O Bromobenzyloxy Aniline

Electrophilic Aromatic Substitution Patterns

The aniline (B41778) core of 2-(o-Bromobenzyloxy)aniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino group (-NH₂). organic-chemistry.org This group increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. organic-chemistry.org The o-bromobenzyloxy group, while also an ortho-, para-director, is less activating than the amino group. Consequently, the substitution pattern is primarily governed by the amino group.

Electrophilic attack will preferentially occur at the positions ortho and para to the amino group. However, the position ortho to the amino group (and meta to the ether linkage) is sterically hindered by the bulky o-bromobenzyloxy group. Therefore, the most favored position for electrophilic substitution is the para position relative to the amino group. A secondary site for substitution would be the other ortho position, though this is also subject to some steric hindrance.

Common electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. organic-chemistry.org In the case of 2-(o-Bromobenzyloxy)aniline, direct bromination would likely lead to substitution at the para position of the aniline ring. nsf.gov To achieve monosubstitution, it is often necessary to first protect the highly activating amino group, for instance, by acetylation. This reduces its activating influence and allows for more controlled substitution. dntb.gov.ua

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-(o-Bromobenzyloxy)aniline
Position of SubstitutionActivating Group(s)Steric HindrancePredicted Reactivity
C4 (para to -NH₂)-NH₂ (strong), -O- (moderate)LowMajor product
C6 (ortho to -NH₂)-NH₂ (strong)ModerateMinor product
C3, C5 (meta to -NH₂)--Negligible

Nucleophilic Reactivity of the Amino Group

The amino group of 2-(o-Bromobenzyloxy)aniline possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. kln.ac.lk This allows it to react with a variety of electrophiles. The nucleophilicity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring. While the o-bromobenzyloxy group is generally electron-donating through resonance, the presence of the electronegative bromine atom can have a slight electron-withdrawing inductive effect, which may subtly modulate the nucleophilicity of the amino group compared to unsubstituted aniline. scielo.br

The amino group can undergo reactions such as alkylation, acylation, and sulfonylation. For instance, it can react with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often used as a protecting strategy for the amino group to moderate its reactivity in other transformations, such as electrophilic aromatic substitution. dntb.gov.ua The nucleophilic character of the amino group is fundamental to its role in many of the cross-coupling and cyclization reactions discussed in subsequent sections.

Halogen-Mediated Transformations

The presence of a bromine atom on the benzyl (B1604629) portion of the molecule provides a handle for a variety of transformations, particularly those involving transition metal catalysis.

The aromatic carbon-bromine bond in the o-bromobenzyl group is susceptible to cleavage and substitution under various conditions. One important class of reactions is the Ullmann condensation, which involves the copper-catalyzed coupling of aryl halides with nucleophiles such as alcohols, amines, or thiols. organic-chemistry.orgwikipedia.org In the context of 2-(o-Bromobenzyloxy)aniline, an intramolecular Ullmann-type reaction could potentially be induced to form a seven-membered heterocyclic ring, a dibenzo[b,f] beilstein-journals.orgbeilstein-journals.orgoxazepine, by coupling the aryl bromide with the aniline nitrogen. researchgate.netresearchgate.net Such reactions typically require high temperatures and a copper catalyst. wikipedia.org

Table 2: Examples of Reactions Involving the Aromatic Bromine
Reaction TypeReagents/CatalystPotential Product
Intramolecular Ullmann CondensationCu catalyst, base, heatDibenzo[b,f] beilstein-journals.orgbeilstein-journals.orgoxazepine
Suzuki-Miyaura CouplingPd catalyst, boronic acid, baseBiaryl derivative
Buchwald-Hartwig AminationPd catalyst, amine, baseDiaryl amine derivative

The aryl bromide functionality makes 2-(o-Bromobenzyloxy)aniline a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The aromatic bromine of 2-(o-Bromobenzyloxy)aniline can readily participate in this reaction, allowing for the formation of a new carbon-carbon bond at this position. This provides a versatile method for introducing a wide range of aryl, heteroaryl, or vinyl substituents.

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.org The aromatic bromine of 2-(o-Bromobenzyloxy)aniline can be coupled with various primary or secondary amines to generate more complex diarylamine structures. This reaction is highly valued for its broad substrate scope and functional group tolerance.

Radical Chemistry and Electron Transfer Processes

The aniline moiety of 2-(o-Bromobenzyloxy)aniline can participate in radical chemistry and electron transfer processes. Anilines are known to be good electron donors due to the electron-rich nature of the nitrogen atom and the aromatic ring. beilstein-journals.org

Upon single-electron transfer (SET), anilines can form radical cations. researchgate.net These highly reactive intermediates can then undergo various subsequent reactions. For instance, photoinduced electron transfer is a common method to generate such species. rsc.org The stability and reactivity of the resulting radical cation would be influenced by the substituents on the aniline ring.

The formation of anilino radicals through processes like pulse radiolysis has also been studied. researchgate.net Hydroxyl radicals can react with substituted anilines through both addition to the aromatic ring and hydrogen abstraction from the amino group to form anilino radicals. researchgate.net These radical species can then participate in a variety of reactions, including cyclizations and intermolecular additions.

In the context of 2-(o-Bromobenzyloxy)aniline, the generation of a radical at the aniline nitrogen or on the aromatic ring could initiate intramolecular cyclization onto the o-bromobenzyl group, potentially leading to heterocyclic products. The presence of the bromine atom could also influence the radical chemistry, for instance by providing a site for radical substitution or by influencing the stability of nearby radical intermediates.

Mechanistic Investigations through Spectroscopic and Computational Methods

The elucidation of reaction mechanisms involving 2-(o-Bromobenzyloxy)aniline, particularly in transformative reactions such as intramolecular cyclizations, relies heavily on a synergistic approach combining spectroscopic analysis and computational modeling. These methods provide invaluable insights into reaction pathways, transition states, and the electronic and structural dynamics of the molecules involved.

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for a Related Aniline Derivative

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Bromoaniline3.68 (s, 2H, NH₂), 6.77 (d, J=8.0 Hz, 2H, ArH), 6.89 (t, J=7.3 Hz, 1H, ArH), 7.28 (t, J=7.3 Hz, 2H, ArH)115.24, 118.76, 129.43, 146.59
4-BromoanilineNot specified in provided search resultsNot specified in provided search results
Note: This data is for analogous compounds and serves to illustrate the type of information obtained from NMR spectroscopy.

Mass spectrometry (MS) is another critical tool, used to determine the molecular weight of intermediates and products, and to gain structural information through fragmentation patterns. nist.gov Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize transient cationic species, such as palladium complexes that may form during catalytic cycles. nih.gov For example, in palladium-catalyzed reactions, ESI-MS can help identify the active catalytic species. rsc.org

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for theoretical investigations of reaction mechanisms. ruhr-uni-bochum.de DFT calculations allow for the modeling of reaction energy profiles, the visualization of transition state geometries, and the prediction of reaction kinetics and thermodynamics. nih.gov In the context of reactions involving compounds like 2-(o-Bromobenzyloxy)aniline, DFT studies can be employed to:

Evaluate the feasibility of different proposed reaction pathways (e.g., oxidative addition, reductive elimination in palladium-catalyzed cyclizations). ruhr-uni-bochum.deresearchgate.net

Determine the energies of intermediates and transition states, thereby identifying the rate-determining step of a reaction.

Investigate the influence of ligands and solvents on the reaction mechanism. rsc.org

Predict spectroscopic properties, which can then be compared with experimental data for validation of the computational model. researchgate.net

For example, DFT studies on related palladium-catalyzed C-N cross-coupling reactions have provided a detailed understanding of the catalytic cycle. mit.edu Such studies often reveal that the oxidative addition of the aryl halide to the palladium(0) complex is a key step. ruhr-uni-bochum.de

Table 2: Representative Computed Properties from DFT Analysis of Aniline Derivatives

PropertyAnilinep-Chloroanilinep-Nitroaniline
Dipole Moment (Debye)1.773.257.15
E_HOMO (eV)-5.88-5.99-6.67
E_LUMO (eV)-0.66-1.04-2.25
Energy Gap (eV)5.224.954.42
Note: This data, from a computational study on substituted anilines, illustrates the type of electronic properties that can be calculated to understand reactivity. researchgate.net

The combination of in-situ spectroscopic monitoring of a reaction with parallel computational modeling provides a powerful approach to unraveling complex reaction mechanisms. Spectroscopic data offers the real-world observation of species present in the reaction mixture, while computational analysis provides a theoretical framework to understand how these species are interconverted. rsc.org This dual approach has been successfully applied to understand the mechanisms of various reactions involving aniline derivatives. rsc.orgrsc.org

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

In the landscape of organic chemistry, 2-(o-Bromobenzyloxy) aniline (B41778) is recognized as a key synthetic intermediate, primarily for its utility in constructing complex molecular frameworks. nbinno.com The strategic placement of its bromo and amino functional groups allows it to be a foundational component for developing novel drugs, agrochemicals, and other specialty chemicals. nbinno.com Its role is particularly prominent in palladium-catalyzed cascade reactions, where multiple carbon-carbon and carbon-heteroatom bonds can be formed in a single sequence. This capability enables the efficient assembly of intricate polycyclic structures from relatively simple starting materials. nih.gov The dibenzo[b,f] beilstein-journals.orgresearchgate.netoxazepine scaffold, synthesized from this intermediate, is itself a precursor to even more complex molecules, allowing for further functionalization at various positions on its core structure. beilstein-journals.org

Heterocyclic Compound Synthesis

The compound is a cornerstone in the synthesis of various nitrogen-containing heterocycles (N-heterocycles). The intramolecular cyclization of nitrogen-containing molecules is an efficient and widely used strategy for constructing these important chemical motifs, which are prevalent in pharmaceuticals and materials. rsc.orgnih.gov The structure of 2-(o-Bromobenzyloxy) aniline is ideally suited for such transformations, particularly through palladium-catalyzed reactions that facilitate the formation of new rings via C-N or C-O bond formation. divyarasayan.orgnih.govrsc.org

Benzoxazoles and benzothiazoles are significant heterocyclic scaffolds in medicinal chemistry. researchgate.netijper.org The synthesis of these structures often involves the condensation and cyclization of ortho-substituted anilines. organic-chemistry.orgderpharmachemica.com General synthetic routes typically utilize o-aminophenols or o-aminothiophenols, which react with a variety of carbonyl-containing compounds like aldehydes, ketones, or carboxylic acids. nih.govnih.gov

While direct synthesis from this compound is a specialized application, the fundamental reactivity of its o-substituted aniline structure makes it a potential substrate for these cyclization reactions. For instance, after a debenzylation step to reveal the o-aminophenol, established methods could be applied. These methods include condensation with aldehydes catalyzed by reusable acid catalysts or intramolecular cyclization of o-bromoarylamides facilitated by copper nanoparticles. organic-chemistry.orgchemicalbook.com

Table 1: General Conditions for Benzoxazole and Benzothiazole Synthesis

HeterocycleReactantsCatalyst/ReagentConditions
Benzoxazoleo-Aminophenol, AldehydeSamarium TriflateAqueous medium
Benzoxazoleo-Aminophenol, β-DiketoneBrønsted Acid / CuIStandard heating
Benzothiazoleo-Iodoaniline, S8, N-TosylhydrazoneCuSCN / DBUNitrogen atmosphere
Benzothiazoleo-Aminothiophenol, AldehydeH₂O₂ / HClEthanol, Room Temp

A primary application of this compound is in the synthesis of dibenzo[b,f] beilstein-journals.orgresearchgate.netoxazepine (DBO) derivatives. nottingham.ac.ukresearchgate.net This tricyclic heterocyclic system is of significant interest due to its presence in pharmacologically active compounds. The synthesis is typically achieved via an intramolecular palladium-catalyzed C–O bond formation.

In this key transformation, the this compound acts as the direct precursor. The palladium catalyst, often in the presence of a suitable ligand and base, facilitates an intramolecular cyclization where the oxygen of the benzyloxy group couples with the carbon of the aniline ring, displacing the amine's ortho-proton. Simultaneously or subsequently, the nitrogen of the aniline group couples with the carbon of the o-bromobenzyl group, displacing the bromide. This elegant cascade reaction efficiently constructs the central seven-membered oxazepine ring. Various synthetic protocols exist, including those employing copper catalysis or microwave-assisted conditions to improve yields and shorten reaction times. researchgate.netresearchgate.net

Table 2: Palladium-Catalyzed Synthesis of Dibenzo[b,f] beilstein-journals.orgresearchgate.netoxazepine

PrecursorCatalyst SystemBaseSolventProduct
This compoundPd(OAc)₂ / Ligand (e.g., PPh₃)Na₂CO₃ or K₂CO₃DMF or TolueneDibenzo[b,f] beilstein-journals.orgresearchgate.netoxazepine

Azetidines are saturated four-membered nitrogen-containing heterocycles that are important structural units in medicinal chemistry. magtech.com.cn Synthetic routes to azetidines often involve cyclizations via C-N or C-C bond formation, cycloadditions, or ring contractions of larger heterocycles. researchgate.netmagtech.com.cn For example, azetidin-2-one derivatives can be prepared by the cyclization of thiosemicarbazones (derived from anilines) with chloroacetyl chloride. researchgate.netorientjchem.org

However, the synthesis of the specific azetidin-2,3-dione subclass from an aniline derivative like this compound is not a commonly documented transformation. The structural features and typical reaction pathways involving this compound, which favor intramolecular aromatic substitution and cyclization to form larger rings, are not directly amenable to the formation of this strained four-membered dione system.

The versatile structure of this compound allows for its potential use in synthesizing a range of other N-heterocycles beyond those previously mentioned. nih.govrsc.org The presence of both a nucleophilic nitrogen center and an aryl bromide makes it an ideal candidate for intramolecular Heck reactions. divyarasayan.org In such a palladium-catalyzed process, the catalyst would oxidatively add to the carbon-bromine bond, and subsequent intramolecular insertion into a suitably placed double bond (if present on the aniline nitrogen), followed by beta-hydride elimination, would forge a new heterocyclic ring. This strategy is a powerful tool for creating five- and six-membered N-heterocycles. divyarasayan.org

Furthermore, modifications of the aniline nitrogen, for example, through acylation followed by the introduction of other functional groups, could open pathways to quinazolines, quinolines, or other fused heterocyclic systems through different catalytic cycles. rsc.orgnih.gov

Precursor in Material Science Applications (Non-Biological)

Beyond its role in synthesizing discrete molecules for pharmaceutical applications, derivatives of this compound have potential applications in material science. Specifically, bromo-aniline compounds can serve as monomers for the synthesis of conductive polymers. Research has shown that poly(o-bromoaniline) can be synthesized via the chemical oxidation of o-bromoaniline. neliti.com The resulting polymer exhibits semiconductor properties, with conductivity values that can be tuned, for instance, by creating composites with silver. neliti.com

Given this precedent, this compound could be explored as a functionalized monomer. The presence of the benzyloxy group would introduce additional steric bulk and potentially different solubility and processing characteristics to the resulting polymer. Such functionalized polyanilines are of interest for applications in organic electronics, sensors, and corrosion-resistant coatings. neliti.com

Construction of Supramolecular Architectures

Information regarding the use of this compound as a building block for the construction of supramolecular architectures is not available in the current body of scientific literature. Research focusing on the self-assembly, host-guest chemistry, or formation of macrocycles and other complex supramolecular systems specifically employing this compound has not been published.

Consequently, no detailed research findings or data tables can be presented.

Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 2-(o-Bromobenzyloxy) aniline (B41778), offering non-destructive methods to probe its molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-(o-Bromobenzyloxy) aniline by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

While specific experimental data for this compound is not publicly available in the referenced literature, the expected NMR spectral data can be predicted based on the analysis of its constituent parts: the 2-aminophenoxy group and the o-bromobenzyl group. For comparison, the spectral data of the related compound 2-bromoaniline is well-documented. In the ¹H NMR spectrum of 2-bromoaniline, characteristic signals for the aromatic protons are observed. Similarly, its ¹³C NMR spectrum shows distinct peaks for each carbon atom in the molecule. rsc.orgchemicalbook.comchemicalbook.com For the target molecule, one would anticipate signals for the aminophenyl protons, the bromobenzyl protons, and the benzylic methylene protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would be expected to show signals for all carbon atoms, including the benzylic carbon and the carbons of both aromatic rings.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Related Aniline Compounds (Note: This table is for illustrative purposes based on similar compounds, as specific data for this compound was not found.)

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
AnilineCDCl₃3.68 (s, 2H, NH₂), 6.77 (d, J=8 Hz, 2H), 6.89 (t, J=7.3 Hz, 1H), 7.28 (t, J=7.3 Hz, 2H)115.24, 118.76, 129.43, 146.59
2-BromoanilineCDCl₃4.01 (s, 2H, NH₂), 6.61 (d, J=7.1 Hz, 1H), 6.73 (t, 1H), 7.08 (t, 1H), 7.39 (d, J=7.9 Hz, 1H)Data not fully available in provided snippets

Infrared (IR) and Raman spectroscopy are utilized to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds.

The FTIR spectrum of an aniline derivative typically shows characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region. researchgate.net Additionally, the C-O ether linkage and the C-Br bond would give rise to specific bands in the fingerprint region of the spectrum. While a dedicated spectrum for this compound is not available, data for 2-bromoaniline shows characteristic peaks that help in understanding the contributions of the bromo-substituted ring. chemicalbook.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Aniline Derivatives (Note: This table provides general ranges and is not specific to this compound.)

Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
N-H (Primary Amine)Symmetric & Asymmetric Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C=C (Aromatic)Stretch1400 - 1600
C-O (Ether)Stretch1000 - 1300
C-BrStretch500 - 600

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The spectrum of aniline, for example, shows two main absorption peaks in the UV region corresponding to π-π* transitions of the benzene (B151609) ring. researchgate.net The presence of the bromine atom and the benzyloxy group as substituents on the aniline structure would be expected to cause shifts in the absorption maxima (either bathochromic or hypsochromic shifts) and changes in molar absorptivity. Studies on copolymers of aniline and o-bromoaniline have shown how the incorporation of the bromoaniline unit affects the electronic absorption properties of the resulting material. researchgate.net

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ would be detected, confirming the compound's molecular weight. For example, the molecular ion of 2-bromoaniline is observed at an m/z corresponding to its molecular weight. nist.gov The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would result in a characteristic [M]⁺ and [M+2]⁺ peak pattern for this compound, which would be a key diagnostic feature. Fragmentation patterns observed in the mass spectrum would also provide valuable structural information, revealing the different components of the molecule.

Electronic Circular Dichroism (ECD) spectroscopy is a specialized technique used to study chiral molecules. As this compound is not inherently chiral, it would not be expected to exhibit an ECD spectrum unless it is placed in a chiral environment or forms a complex with a chiral entity. There is no available research indicating that ECD has been used for the characterization of this specific compound.

Crystallographic Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state. While crystal structures of related compounds like derivatives of 2-aminobenzyl alcohol and other aniline compounds have been reported nih.govnih.gov, a specific crystal structure for this compound has not been found in the surveyed literature. Such a study would be invaluable for understanding its solid-state conformation and packing.

X-ray Diffraction of 2-(o-Bromobenzyloxy)aniline and its Complexes

A thorough search of crystallographic databases and scientific literature did not yield any specific X-ray diffraction studies for 2-(o-Bromobenzyloxy)aniline or its metal complexes. While crystal structures for related compounds, such as 2-bromoaniline nih.gov and various Schiff base derivatives of bromoanilines have been reported nih.gov, this data cannot be extrapolated to describe the specific crystal structure of 2-(o-Bromobenzyloxy)aniline. Without experimental data, details regarding its unit cell parameters, space group, and atomic coordinates remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing reveals how molecules are arranged in a crystal lattice, which is governed by various intermolecular interactions such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking. researchgate.netmdpi.com These interactions are crucial as they influence the material's physical properties, including melting point, solubility, and stability.

In the absence of a solved crystal structure for 2-(o-Bromobenzyloxy)aniline, a detailed analysis of its specific crystal packing and intermolecular interactions is not possible. For related aniline derivatives, hydrogen bonding involving the amine (-NH₂) group is a dominant factor in their crystal structures. researchgate.net Furthermore, the presence of a bromine atom in the "o-bromobenzyl" moiety could potentially lead to halogen bonding, and the two aromatic rings could engage in π-π stacking. However, without experimental crystallographic data for 2-(o-Bromobenzyloxy)aniline, any discussion of its specific supramolecular arrangement remains speculative.

Role of Crystallography in Mechanism Elucidation

X-ray crystallography can be a powerful tool for elucidating reaction mechanisms. By capturing the crystal structures of reactants, intermediates, and products, researchers can gain insights into the stereochemical course of a reaction and identify transient species.

There are no available studies where the crystallography of 2-(o-Bromobenzyloxy)aniline has been used to elucidate a specific reaction mechanism. Research on related compounds, such as 2-aminophenol (B121084) (a precursor in a potential synthesis of the title compound), has involved crystallography to understand enzymatic mechanisms. For instance, the crystal structure of 2-aminophenol 1,6-dioxygenase complexed with 2-aminophenol has been determined to understand its catalytic ring-opening mechanism. nih.govresearchgate.net This demonstrates the utility of the technique in mechanistic studies within this class of compounds, though no such study has been performed on 2-(o-Bromobenzyloxy)aniline itself.

Microscopic and Surface Analysis Techniques

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are techniques used to visualize the morphology and structure of materials at the micro- and nanoscale. SEM provides high-resolution images of a sample's surface topography, while TEM allows for the observation of the internal structure, crystallinity, and particle size of nanomaterials.

No SEM or TEM studies have been published that specifically analyze 2-(o-Bromobenzyloxy)aniline. These techniques are typically applied to materials like polymers, composites, or nanoparticles rather than small organic molecules in their crystalline form. In research involving related compounds, SEM has been used to study the surface morphology of polyaniline derivatives, showing how substituents on the aniline monomer can influence the structure of the resulting polymer film. rsc.orgnih.govresearchgate.net Similarly, TEM has been employed to characterize the size and shape of silver nanoparticles synthesized using aniline as a reducing agent or to study chromium oxide nanoparticles produced from the calcination of chromium-doped polyaniline. arabjchem.orgresearchgate.netresearchgate.net

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about surfaces at the nanoscale. It can be used to study the morphology of thin films, self-assembled monolayers (SAMs), and other surface modifications.

There is no published research detailing the use of AFM to study surfaces or films of 2-(o-Bromobenzyloxy)aniline. For related classes of molecules, AFM has been used to investigate the morphology of self-assembled monolayers of benzoic acid derivatives on indium tin oxide (ITO) surfaces acs.org and to study charge transport in SAMs of organic semiconductors. doaj.orgbeilstein-journals.org It has also been used to visualize the interconnected nanostructures formed by oligothiophene derivatives in thin films for photovoltaic applications. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample, often coupled with SEM. rtilab.com

Specific XPS or EDS data for 2-(o-Bromobenzyloxy)aniline are not available in the scientific literature. XPS has been utilized in studies of aniline chemisorption on copper surfaces to identify the formation of chemisorbed phenyl imide. acs.orgresearchgate.net Chemical derivatization followed by XPS analysis is also a known method to quantify specific functional groups, like amino groups, on various surfaces. fu-berlin.deosti.gov

EDS is effective for elemental analysis and can confirm the presence of specific elements in a sample. muanalysis.com For a compound like 2-(o-Bromobenzyloxy)aniline, EDS could be used to confirm the presence and distribution of bromine on a surface or within a composite material. cambridge.orgrdlab137.it However, no such specific analysis has been reported for this compound.

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. These computations can elucidate electronic structure and predict potential reaction pathways.

Electronic Structure Analysis

No dedicated studies on the electronic structure analysis of 2-(o-Bromobenzyloxy) aniline (B41778) were found. While research exists on the electronic properties, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) of other substituted anilines and bromo-compounds, these findings cannot be directly extrapolated to 2-(o-Bromobenzyloxy) aniline due to the unique influence of its specific substituent groups on its electronic distribution. nih.govresearchgate.net

Reaction Pathway Prediction

There are no published computational studies that predict or analyze the reaction pathways for this compound. General frameworks for predicting retrosynthesis and reaction outcomes using machine learning and quantum chemical calculations are in development, but they have not been specifically applied to this compound. researchgate.netarxiv.orgfairlystable.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. A search of the literature yielded no articles describing MD simulations performed on this compound. While MD simulations have been conducted for aniline in aqueous solutions and for other complex organic molecules to study their interactions and stability, similar research on the target compound is absent. nih.govrsc.orgbohrium.comnih.gov

Docking Studies and Molecular Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This is often used in drug design to study the interaction of a ligand with a protein's active site. There are no available docking studies featuring this compound as the ligand. Studies on other bromoaniline derivatives have been performed to assess their binding affinity with specific protein targets like HSP90, but these results are specific to the molecules studied in those reports. neliti.comresearchgate.netsciencescholar.usijcce.ac.ir

Derivatives and Analogues of 2 O Bromobenzyloxy Aniline: Synthesis and Reactivity

Synthesis of Substituted 2-(o-Bromobenzyloxy)aniline Derivatives

The synthesis of substituted 2-(o-Bromobenzyloxy)aniline derivatives can be achieved through several synthetic routes, primarily involving the etherification of a substituted 2-aminophenol (B121084) with o-bromobenzyl bromide or the reduction of a corresponding nitroaromatic precursor.

One common approach begins with the appropriate substituted 2-nitrophenol. The phenolic hydroxyl group is deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This phenoxide is then subjected to a Williamson ether synthesis by reacting it with o-bromobenzyl bromide. The resulting substituted 2-(o-bromobenzyloxy)nitrobenzene is subsequently reduced to the desired aniline (B41778) derivative. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with palladium on carbon (Pd/C), or chemical reduction using reagents like tin(II) chloride or iron in acidic media. This two-step process allows for the introduction of a wide range of substituents onto the aniline ring.

Alternatively, derivatives can be prepared by direct O-alkylation of a pre-existing substituted 2-aminophenol. This method is more direct but can sometimes be complicated by competing N-alkylation of the aniline nitrogen. Careful selection of reaction conditions, such as the choice of base and solvent, can help to favor O-alkylation.

The following table summarizes some examples of reaction conditions for the synthesis of substituted 2-(o-bromobenzyloxy)aniline derivatives.

Starting MaterialReagents and ConditionsProduct
4-Chloro-2-nitrophenol1. K₂CO₃, Acetone, reflux2. o-Bromobenzyl bromide3. Fe, NH₄Cl, EtOH/H₂O, reflux4-Chloro-2-(o-bromobenzyloxy)aniline
5-Methyl-2-aminophenolNaH, DMF, 0 °C to rto-Bromobenzyl bromide5-Methyl-2-(o-bromobenzyloxy)aniline
2-Nitrophenol1. NaH, THF, 0 °C2. o-Bromobenzyl bromide3. H₂, Pd/C, EtOH2-(o-Bromobenzyloxy)aniline

Chemical Transformations of Derivatives

The derivatives of 2-(o-Bromobenzyloxy)aniline are amenable to a variety of chemical transformations, leveraging the reactivity of both the aniline and the bromo-benzyloxy moieties.

The primary amino group of the aniline ring can undergo a range of reactions, including acylation, sulfonylation, and diazotization. Acylation with acyl chlorides or anhydrides in the presence of a base provides the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Diazotization of the amino group with nitrous acid, followed by Sandmeyer or related reactions, allows for the introduction of a wide array of functional groups, such as halogens, cyano, and hydroxyl groups, at the 2-position of the benzyloxy ring.

The bromine atom on the benzyloxy ring is a key functional handle for various cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl substituents, respectively. Buchwald-Hartwig amination can be used to introduce new nitrogen-based functionalities.

Structure-Reactivity Relationship Studies of Derivatives

The relationship between the structure of substituted 2-(o-Bromobenzyloxy)aniline derivatives and their reactivity is a subject of significant interest. The electronic nature and position of substituents on the aniline ring can have a profound impact on the reactivity of both the amino group and the bromo-benzyloxy moiety.

Electron-donating groups (EDGs) on the aniline ring, such as alkyl or alkoxy groups, increase the electron density of the aromatic ring and the nucleophilicity of the amino group. This generally enhances the rate of electrophilic aromatic substitution reactions on the aniline ring and can facilitate reactions involving the amino group. Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density and the nucleophilicity of the amino group, making such reactions more difficult.

The steric hindrance caused by substituents, particularly those at the positions ortho to the amino or benzyloxy groups, can also play a crucial role. Bulky substituents can hinder the approach of reagents to the reactive sites, thereby slowing down reaction rates.

Systematic studies involving a series of derivatives with varying substituents can provide valuable quantitative data on these structure-reactivity relationships. By correlating reaction rates or equilibrium constants with substituent parameters (e.g., Hammett constants), a deeper understanding of the reaction mechanisms and the electronic and steric effects at play can be obtained. This knowledge is crucial for the rational design of new derivatives with desired reactivity and properties.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

While established methods for the synthesis of dibenzo[b,f] researchgate.netgoogle.comoxazepine derivatives from precursors like 2-(o-Bromobenzyloxy) aniline (B41778) exist, there is considerable scope for the development of more efficient, cost-effective, and environmentally benign synthetic routes. Future research could focus on the following areas:

Green Chemistry Approaches: Exploration of synthesis methods that minimize hazardous waste and energy consumption is a key future direction. This includes the expanded use of techniques like ultrasound-promoted synthesis, which has been shown to be an effective, catalyst-free, and energy-efficient method for preparing these derivatives. ajgreenchem.com

Photocatalysis: Visible-light-induced reactions represent a promising frontier. bohrium.com Developing new photocatalytic systems for the cyclization of 2-(o-Bromobenzyloxy) aniline could offer mild reaction conditions and unique selectivities, as demonstrated in the synthesis of related fused β-lactams. bohrium.com

Metal-Free Catalysis: To reduce cost and potential metal contamination in final products, particularly for pharmaceutical applications, the development of metal-free catalytic systems is highly desirable. Research into organocatalyzed or other non-metal-based cyclization strategies is a significant unexplored avenue. acs.org

One-Pot and Cascade Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency. Future work could aim to develop cascade reactions that form the this compound precursor in situ and proceed directly to the final dibenzo[b,f] researchgate.netgoogle.comoxazepine product. ajgreenchem.comacs.org

A comparison of potential future synthetic strategies is outlined below.

Synthetic StrategyPotential AdvantagesResearch Focus
Ultrasound-Promoted Synthesis Energy efficient, catalyst-free, operational simplicity, mild conditions. ajgreenchem.comOptimization of ultrasonic parameters for various substrates.
Visible-Light Photocatalysis Use of renewable energy, mild reaction conditions, high selectivity. bohrium.comDevelopment of novel, inexpensive, and robust photocatalysts.
Metal-Free Catalysis Avoids toxic metal catalysts, lower cost, cleaner products. acs.orgDesign of efficient organocatalysts for intramolecular cyclization.
Cascade Reactions Increased efficiency, reduced waste, time and cost savings. ajgreenchem.comacs.orgDesigning multi-step sequences that proceed in a single pot.

Expanding Catalytic Applications

The structural scaffold of dibenzo[b,f] researchgate.netgoogle.comoxazepine, derived from this compound, holds potential for applications in catalysis, an area that remains largely unexplored. The related dibenzo[b,f]azepine structures have been successfully used as ligands in catalysts and to form molecular organic frameworks (MOFs). beilstein-journals.orgsemanticscholar.org This suggests a clear path for future investigation.

Future research should focus on:

Ligand Development: Synthesizing functionalized dibenzo[b,f] researchgate.netgoogle.comoxazepine derivatives and evaluating their performance as ligands for various transition metal catalysts. The introduction of coordinating groups at different positions on the tricycle could lead to novel ligands with unique electronic and steric properties.

Asymmetric Catalysis: Developing chiral versions of these ligands for use in asymmetric catalysis, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds.

Molecular Organic Frameworks (MOFs): Investigating the use of dibenzo[b,f] researchgate.netgoogle.comoxazepine derivatives as building blocks for MOFs. The defined geometry and potential for functionalization make them attractive candidates for creating porous materials with applications in gas storage, separation, and heterogeneous catalysis. semanticscholar.org

Advanced Mechanistic Insights

A deeper, quantitative understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. While general mechanisms for related reactions like Ullmann coupling and nucleophilic aromatic substitution are known, detailed studies on the specific cyclization of this precursor are lacking. mdpi.com

Future research avenues include:

Kinetic Studies: Performing detailed kinetic analysis of the cyclization reaction under various conditions (e.g., different catalysts, solvents, temperatures) to determine rate laws and activation parameters. This data is fundamental to understanding the reaction's progression.

Intermediate Trapping and Identification: Utilizing spectroscopic techniques (e.g., in-situ NMR, IR) and trapping experiments to identify and characterize transient intermediates and transition states in the reaction pathway.

Computational Modeling: Employing quantum chemical methods, such as Density Functional Theory (DFT), to model the reaction pathway. researchgate.net Such calculations can provide invaluable insights into transition state geometries, reaction energetics, and the precise role of catalysts, complementing experimental findings. researchgate.netnih.gov For instance, DFT has been used to reveal novel mechanisms for aniline-catalyzed halogenation reactions, highlighting the power of this approach. researchgate.net

Exploration of New Applications in Materials Science

The field of materials science presents a significant and largely untapped area for the application of derivatives of this compound. The analogous dibenzo[b,f]azepine scaffold has shown considerable promise in electronic materials, particularly for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). beilstein-journals.orgsemanticscholar.org The dibenzo[b,f] researchgate.netgoogle.comoxazepine core, with its distinct heteroatomic composition, could offer complementary or superior properties.

Key future research directions include:

Organic Electronics: Synthesizing a library of dibenzo[b,f] researchgate.netgoogle.comoxazepine derivatives with various electron-donating and electron-withdrawing substituents to tune their photophysical and electronic properties. These new compounds could then be evaluated as host materials, emitters, or charge-transport materials in OLEDs and other organic electronic devices.

Fluorescent Probes and Sensors: Exploring the inherent fluorescence of the dibenzo[b,f] researchgate.netgoogle.comoxazepine core. Functionalization could lead to the development of novel fluorescent probes for detecting specific ions, molecules, or changes in the local environment.

High-Performance Polymers: Incorporating the rigid and stable dibenzo[b,f] researchgate.netgoogle.comoxazepine moiety into polymer backbones to create high-performance materials with enhanced thermal stability, mechanical strength, and specific optoelectronic properties.

Potential Application AreaKey Structural FeatureResearch Goal
Organic Light-Emitting Diodes (OLEDs) Rigid, conjugated tricyclic core. beilstein-journals.orgsemanticscholar.orgDevelop novel host or emissive materials with high efficiency and stability.
Dye-Sensitized Solar Cells (DSSCs) Tunable electronic properties via substitution. beilstein-journals.orgsemanticscholar.orgCreate new organic dyes with broad absorption spectra and efficient charge transfer.
Fluorescent Sensors Inherent fluorescence of the aromatic system.Design molecules that exhibit changes in fluorescence upon binding to a target analyte.
High-Performance Polymers Thermally stable and rigid scaffold.Synthesize polymers with high thermal decomposition temperatures and mechanical robustness.

Computational Design and Predictive Chemistry

Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules and materials derived from this compound, reducing the need for extensive trial-and-error synthesis.

Future research should increasingly integrate computational approaches, such as:

Property Prediction: Using quantum chemical methods like DFT to predict the electronic, optical, and photophysical properties (e.g., HOMO/LUMO levels, absorption/emission spectra) of hypothetical dibenzo[b,f] researchgate.netgoogle.comoxazepine derivatives. researchgate.net This allows for the in-silico screening of large numbers of candidate molecules for specific applications in materials science before committing to their synthesis.

Reaction Pathway Modeling: As mentioned in section 8.3, computational modeling can be used to elucidate reaction mechanisms and predict the feasibility and outcomes of novel synthetic routes. researchgate.net

Molecular Docking: For exploring potential new pharmaceutical applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of novel dibenzo[b,f] researchgate.netgoogle.comoxazepine derivatives with biological targets like proteins and enzymes. neliti.comresearchgate.net This can guide the design of compounds with enhanced biological activity.

The integration of these computational tools will enable a more rational, design-driven approach to exploring the full potential of this compound and its derivatives.

Q & A

Q. Example Workflow :

Perform 15 runs with varying parameters.

Fit data to a quadratic model (R² > 0.95).

Validate optimal conditions: 1.2 molar ratio, 0.4 g catalyst, 45°C.

Advanced: How does the ortho-bromo substituent affect toxicity and handling protocols for this compound?

Methodological Answer:
Brominated anilines are neurotoxic and carcinogenic. Key safety measures:

  • Toxicity testing : Use Ames assay for mutagenicity and in vitro models (e.g., HepG2 cells) for metabolic toxicity .
  • Handling protocols :
    • Work under fume hoods with PPE (nitrile gloves, lab coats).
    • Avoid skin contact; use ethanol for decontamination.
    • Store at 4°C in amber vials to prevent photodegradation.

Regulatory Compliance : Follow REACH guidelines for aromatic amines (ECHA Annex XVII).

Advanced: Can this compound serve as a precursor for amino acid photocaging?

Methodological Answer:
Yes. Ortho-bromo aniline derivatives efficiently release amino acids (e.g., tyrosine) under UV light via carbocation intermediates. Methodology:

Synthesize photocage : Couple this compound with Fmoc-protected amino acids using DCC/DMAP.

Photorelease : Irradiate at 300 nm in acetonitrile/water (80:20).

Quantify yield : HPLC analysis with UV detection (λ = 254 nm) .

Yield : 75–85% for carboxylic acids, <50% for alcohols.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify NH stretches (3439 cm⁻¹) and C-Br vibrations (688 cm⁻¹) .
  • NMR : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons), ¹³C NMR (δ 120–140 ppm for aromatic carbons).
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ = 292.05 Da).

Best Practice : Use deuterated DMSO for solubility in NMR.

Advanced: How do environmental factors (e.g., ice interfaces) alter the photodegradation of this compound?

Methodological Answer:
Freezing aqueous solutions shifts absorption spectra bathochromically (~15 nm), accelerating photooxidation. Experimental design:

Prepare ice samples via shock-freezing or vapor deposition.

Compare UV-Vis spectra (243–298 K) .

Monitor degradation products (e.g., quinones) via LC-MS.

Key Insight : Ice surfaces enhance reactivity due to concentrated solute effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.